1-Nitrosonaphthalene-2-carbaldehyde
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Overview
Description
1-Nitrosonaphthalene-2-carbaldehyde is an organic compound that belongs to the class of nitroso derivatives of naphthalene It is characterized by the presence of a nitroso group (-NO) and an aldehyde group (-CHO) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carbaldehyde can be synthesized through the nitration of naphthalene followed by the introduction of an aldehyde group. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, which is then converted to 1-nitrosonaphthalene. The final step involves the formylation of 1-nitrosonaphthalene to introduce the aldehyde group, resulting in this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and formylation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosonaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of 1-nitrosonaphthalene-2-carboxylic acid.
Reduction: Formation of 1-amino-2-naphthaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitrosonaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-nitrosonaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The nitroso group can act as an electrophile, reacting with nucleophiles such as amines and thiols. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
1-Nitrosonaphthalene: Lacks the aldehyde group but shares the nitroso group.
2-Nitrosonaphthalene: Similar structure but with the nitroso group at a different position.
1-Nitroso-2-naphthol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness: 1-Nitrosonaphthalene-2-carbaldehyde is unique due to the presence of both nitroso and aldehyde groups on the naphthalene ring.
Properties
CAS No. |
91659-96-0 |
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Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-nitrosonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12-14/h1-7H |
InChI Key |
ZKYBMKRZYMBWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)C=O |
Origin of Product |
United States |
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